N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a benzothiazole ring substituted with a methylthio group and a nitrobenzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by treating the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Known for its anti-inflammatory properties.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Exhibits photophysical properties and is used in material science.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamine: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H10N2O3S
- Molecular Weight : 270.39 g/mol
- CAS Number : 899982-86-6
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression. For instance, it may affect the arachidonic acid pathway by inhibiting prostaglandin biosynthesis, which is crucial in inflammatory responses.
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties, which may extend to this compound. It has been tested against various bacterial and fungal strains, demonstrating notable efficacy .
- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties, possibly through apoptosis induction in cancer cells and inhibition of tumor growth .
Biological Activities
The compound exhibits a range of biological activities, as summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Potency : A study reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against several pathogens, indicating strong antimicrobial activity .
- Antitumor Activity : In vitro assays demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the exact mechanisms involved.
- Neuroprotective Effects : Research indicated that derivatives of benzothiazole could protect neurons from oxidative stress-induced damage. This suggests a promising avenue for exploring neuroprotective therapies using this compound .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Methylthio Group : Treating the benzothiazole derivative with methyl iodide in the presence of a base like potassium carbonate.
- Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Amidation : Reacting the nitrated derivative with an appropriate amine to form the final product.
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-5-6-12-13(8-11)23-15(16-12)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSJKWSANMXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.